Product packaging for 4-Butyl-6-chloro-2-phenylpyrimidine(Cat. No.:)

4-Butyl-6-chloro-2-phenylpyrimidine

Cat. No.: B11780198
M. Wt: 246.73 g/mol
InChI Key: PWZWEWJVWWIISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a ubiquitous scaffold in nature and synthetic chemistry. biointerfaceresearch.com Its derivatives are fundamental components of nucleic acids (cytosine, thymine (B56734), and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and a wide range of synthetic drugs. biointerfaceresearch.comgoogle.com The pyrimidine ring's ability to engage in various biological interactions, often through hydrogen bonding and by acting as a bioisostere for other aromatic systems, has cemented its status as a "privileged scaffold" in medicinal chemistry. mdpi.com This has led to the development of a plethora of pyrimidine-based drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.gov

The versatility of the pyrimidine core allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability has made pyrimidine derivatives attractive candidates in materials science, where they have been incorporated into functional dyes, liquid crystals, and organic light-emitting diodes (OLEDs). The ongoing exploration of novel pyrimidine derivatives continues to yield compounds with significant potential across various scientific disciplines.

Significance of 4-Butyl-6-chloro-2-phenylpyrimidine within Halogenated Pyrimidine Chemistry

Halogenated pyrimidines represent a critically important subclass of pyrimidine derivatives, prized for their enhanced biological activity and synthetic utility. The introduction of a halogen atom, such as chlorine, into the pyrimidine ring can significantly alter the molecule's electronic properties, often making it more susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of synthetic strategies, allowing for the facile introduction of a wide range of functional groups.

The compound this compound is a prime example of a halogenated pyrimidine with significant synthetic potential. The chlorine atom at the 6-position serves as a versatile leaving group, enabling the synthesis of a diverse library of derivatives through reactions with various nucleophiles. This strategic placement of a reactive halogen is a key feature in the design of many biologically active compounds. For instance, halogenated pyrimidines are known to exhibit radiosensitizing properties, enhancing the efficacy of radiation therapy in cancer treatment by incorporating into the DNA of tumor cells. researchgate.net The presence of the butyl and phenyl groups in this compound further modulates its properties, influencing its solubility, steric profile, and potential interactions with biological targets. Research into analogous chlorinated phenylpyrimidines has highlighted their potential as intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents.

Historical Development and Evolution of Research on Pyrimidine Compounds

The scientific journey into the world of pyrimidines began in the late 19th century. The initial synthesis of a pyrimidine derivative, barbituric acid, was reported in 1879, and the term "pyrimidine" was coined in 1885. google.com The parent compound, pyrimidine itself, was first prepared in 1900. google.com Early research was largely driven by the discovery of pyrimidines as fundamental components of nucleic acids, which spurred investigations into their synthesis and biological roles.

The mid-20th century marked a significant turning point with the discovery of the therapeutic potential of synthetic pyrimidine derivatives. The development of 5-fluorouracil (B62378) in the 1950s as a potent anticancer agent was a landmark achievement, demonstrating that modified pyrimidines could act as effective antimetabolites. This discovery opened the floodgates for the synthesis and evaluation of a vast number of pyrimidine analogues for various medicinal applications. Over the decades, research has evolved from basic synthesis and characterization to sophisticated structure-activity relationship (SAR) studies, computational modeling, and the development of highly targeted therapies. The continuous refinement of synthetic methodologies, including the advent of microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of pyrimidine derivatives, enabling the creation of increasingly complex and potent molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15ClN2 B11780198 4-Butyl-6-chloro-2-phenylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

4-butyl-6-chloro-2-phenylpyrimidine

InChI

InChI=1S/C14H15ClN2/c1-2-3-9-12-10-13(15)17-14(16-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI Key

PWZWEWJVWWIISB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Butyl 6 Chloro 2 Phenylpyrimidine and Its Analogs

Established Synthetic Pathways for Chloropyrimidines

The synthesis of chloropyrimidines is a foundational aspect of creating more complex pyrimidine (B1678525) derivatives. Established methods generally involve nucleophilic substitution reactions, condensation reactions to form the pyrimidine ring, and multi-component strategies.

Nucleophilic Substitution Reactions on Pyrimidine Halides

Nucleophilic substitution is a key reaction for modifying the pyrimidine core. slideshare.net Halogenated pyrimidines, particularly chloropyrimidines, are susceptible to displacement by various nucleophiles. bhu.ac.in The reactivity of the halogen atoms is influenced by their position on the pyrimidine ring, with positions 2, 4, and 6 being the most activated for nucleophilic attack. slideshare.net The reaction of 2,4-dichloropyrimidines with nucleophiles typically results in the selective replacement of the chlorine at the 4-position. stackexchange.com This regioselectivity is attributed to the greater stability of the Meisenheimer complex intermediate formed during attack at the C4 position. stackexchange.com Microwave irradiation has been shown to significantly accelerate these substitution reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. plu.mx

Condensation Reactions in Pyrimidine Ring Formation

The construction of the pyrimidine ring itself is often achieved through condensation reactions. A common and historical approach involves the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org For instance, the reaction of a β-dicarbonyl compound with an amidine leads to a 2-substituted pyrimidine. wikipedia.org These reactions are typically catalyzed by an acid or base and proceed through a series of condensation and dehydration steps. bhu.ac.inacs.org The initial step is often a Knoevenagel condensation, followed by intramolecular cyclization and subsequent aromatization to form the stable pyrimidine ring. rsc.org

Multi-Component Reaction Strategies for Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines from simple starting materials in a single step. bohrium.comnih.gov These reactions are particularly valuable for creating diverse libraries of compounds for screening purposes. acs.org Various MCRs have been developed for pyrimidine synthesis, often involving the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a nitrogen-containing species like ammonium (B1175870) acetate (B1210297) or an amidine. rsc.orgmdpi.com Iridium-catalyzed multicomponent synthesis has emerged as a sustainable method, utilizing alcohols as starting materials and proceeding through a sequence of condensation and dehydrogenation steps to yield highly substituted pyrimidines. nih.govacs.orgorganic-chemistry.org

Advanced Synthetic Approaches to the 4-Butyl-6-chloro-2-phenylpyrimidine Core

The synthesis of specifically substituted pyrimidines like this compound requires precise control over the introduction of substituents and their positions on the pyrimidine ring.

Strategies for Introducing Butyl and Phenyl Moieties

The introduction of alkyl and aryl groups, such as butyl and phenyl, onto the pyrimidine scaffold can be achieved through various methods. Phenyl groups can be introduced by using benzamidine (B55565) in condensation reactions or through cross-coupling reactions on a pre-formed pyrimidine ring. growingscience.com For instance, a Suzuki coupling reaction can be employed to attach a phenyl group to a halogenated pyrimidine. growingscience.com The butyl group can be introduced by using a corresponding butyl-containing starting material in the initial condensation reaction or through nucleophilic substitution of a halide on the pyrimidine ring with a butyl nucleophile, such as butyllithium (B86547) or a butyl Grignard reagent. wikipedia.orgchemicalbook.com

A deconstruction-reconstruction strategy has also been developed for the diversification of pyrimidines. nih.gov This involves the conversion of a pyrimidine into a more versatile intermediate, which can then be reacted with various reagents to introduce new functional groups, including alkyl and aryl moieties. nih.gov

Regioselective Synthesis of 4,6-Disubstituted Pyrimidines

Achieving regioselectivity in the synthesis of disubstituted pyrimidines is crucial for obtaining the desired isomer. The inherent reactivity differences of the positions on the pyrimidine ring can be exploited to control the outcome of a reaction. stackexchange.com For instance, in 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com

Several strategies have been developed to achieve regioselective synthesis. One approach involves the use of directing groups that can guide the incoming substituent to a specific position. Another strategy is the sequential introduction of substituents, where the first substituent influences the position of the second. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a high degree of regioselectivity in the formation of C-C bonds. nih.gov Microwave-assisted one-pot reactions have also been shown to provide regioselective products in good yields and with short reaction times. nih.gov

Substructure Splicing Routes for Pyrimidine Synthesis

The construction of the pyrimidine ring system is most commonly achieved through condensation reactions that bring together, or "splice," molecular fragments containing the requisite atoms and functional groups. The principal synthesis, a robust and widely applicable method, involves the cyclization of a β-dicarbonyl compound with an amidine. wikipedia.org This approach is highly modular, allowing for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring by simply changing the starting materials.

For the specific synthesis of this compound, this strategy would involve the condensation of benzamidine with a suitable β-dicarbonyl precursor that incorporates the butyl and chloro functionalities. A plausible synthetic route would start with the condensation of benzamidine hydrochloride with a β-keto ester bearing a butyl group, such as ethyl 3-oxoheptanoate. This reaction forms the intermediate 4-butyl-6-hydroxy-2-phenylpyrimidine. Subsequent chlorination of the hydroxyl group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), would yield the target compound, this compound.

The versatility of this substructure splicing approach is demonstrated by the wide array of substituted pyrimidines that can be synthesized by varying the β-dicarbonyl and amidine components. organic-chemistry.orgresearchgate.netasianpubs.org

β-Dicarbonyl CompoundAmidineResulting 2,4,6-Substituted PyrimidineReference
Diethyl malonateBenzamidine4,6-Dihydroxy-2-phenylpyrimidine wikipedia.org
AcetylacetoneGuanidine2-Amino-4,6-dimethylpyrimidine wikipedia.org
1,3-Diphenyl-1,3-propanedioneGuanidine Carbonate2-Amino-4,6-diphenylpyrimidine researchgate.netasianpubs.org
Ethyl acetoacetateAcetamidine4-Hydroxy-2,6-dimethylpyrimidine wikipedia.org
(E)-1-phenyl-3-p-tolylprop-2-en-1-one (Chalcone)Thiourea4-Phenyl-6-p-tolylpyrimidine-2-thiol researchgate.net

Derivatization Strategies from this compound Precursors

The this compound molecule serves as a versatile precursor for the synthesis of a wide variety of derivatives. The presence of three distinct functional regions—the reactive chloro group, the phenyl ring, and the butyl chain—allows for targeted modifications to explore structure-activity relationships.

Chemical Transformations at the Chloro Position

The chlorine atom at the C4 (and C6) position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the diazine ring. acs.org This reactivity makes it an excellent site for introducing a wide range of functional groups. The general order of reactivity for halogen displacement on the pyrimidine ring is C4(6) > C2 >> C5. acs.org

Nucleophilic Substitution: A multitude of nucleophiles can readily displace the chloro group. Amination reactions with primary or secondary amines are commonly used to synthesize 4-aminopyrimidine (B60600) derivatives. Similarly, alkoxides and thiolates can be employed to introduce ether and thioether linkages, respectively. google.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the chloro position. The Suzuki-Miyaura coupling, which utilizes boronic acids, is frequently employed to introduce aryl and heteroaryl substituents. mdpi.comnih.gov The Sonogashira coupling allows for the introduction of terminal alkynes, providing a gateway to further functionalization. nih.govresearchgate.net These reactions significantly expand the chemical space accessible from the chloropyrimidine precursor.

Reaction TypeReagent/Catalyst SystemProduct TypeExample SubstrateReference
Amination (SNAr)R¹R²NH / Base (e.g., Et₃N)4-Aminopyrimidines2-Amino-4,6-dichloropyrimidine
Alkoxylation (SNAr)RONa / ROH4-Alkoxypyrimidines4-Amino-6-chloropyrimidine google.com
Suzuki-Miyaura CouplingAr-B(OH)₂ / Pd Catalyst (e.g., Pd(PPh₃)₄)4-Arylpyrimidines2,4-Dichloropyrimidines mdpi.com
Sonogashira CouplingTerminal Alkyne / Pd-Cu Catalysis4-Alkynylpyrimidines4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine researchgate.net
Electrochemical Cross-CouplingAr-X / Ni Catalyst / Fe anode4-Arylpyrimidines4-Amino-6-chloropyrimidines nih.gov

Modifications of the Phenyl Substituent

Modifying the 2-phenyl group presents a different set of challenges and opportunities compared to the transformations at the chloro position. The pyrimidine ring acts as a strong electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution (EAS). rsc.org

Electrophilic Aromatic Substitution: Direct functionalization of the phenyl ring via EAS reactions like nitration or halogenation is difficult and typically requires harsh reaction conditions. quimicaorganica.org When such reactions do occur, the substitution is directed primarily to the meta-position due to the deactivating effect of the pyrimidine ring. For instance, the nitration of 5-acetamido-2-phenylpyrimidine yields the 2-(m-nitrophenyl) derivative exclusively. rsc.org Similarly, nitration of 4-phenylpyrimidine (B189444) under various conditions yields mixtures containing significant amounts of the meta- and ortho-isomers. cdnsciencepub.com

Synthesis from Substituted Precursors: A more efficient and regioselective strategy for introducing functionality onto the phenyl ring is to utilize a pre-substituted starting material during the initial pyrimidine synthesis. By employing a substituted benzamidine in the cyclocondensation reaction, a wide array of 2-(substituted-phenyl)pyrimidines can be prepared directly. nih.govnih.gov This approach avoids the challenges associated with post-synthesis modification of the deactivated phenyl ring.

ReactionSubstrateReagentsProduct(s)Reference
Nitration5-Acetamido-2-phenylpyrimidineHNO₃/H₂SO₄5-Acetamido-2-(m-nitrophenyl)pyrimidine rsc.org
Nitration4-PhenylpyrimidineHNO₃/H₂SO₄4-(o-Nitrophenyl)pyrimidine and 4-(m-Nitrophenyl)pyrimidine cdnsciencepub.com
Halogenation2-Phenylpyridine (analogous system)N-HalosuccinimideHalogenated 2-phenylpyridine researchgate.net

Diversification via Alkyl Chain Introduction

The introduction of diverse alkyl chains at the C4 position is primarily controlled by the choice of the β-dicarbonyl compound in the initial substructure splicing synthesis. wikipedia.org This allows for the incorporation of various linear, branched, or functionalized alkyl groups from the outset.

Modification of the Existing Butyl Chain: Post-synthesis modification of the butyl group on the this compound core is less common and presents synthetic challenges. Direct C-H functionalization of the alkyl chain often lacks selectivity and requires specialized catalytic systems. However, certain reactions offer potential pathways for diversification. For example, under specific conditions, nitration has been shown to occur not only on the pyrimidine ring but also at the α-carbon of an alkyl substituent. researchgate.netscispace.com Such a transformation would introduce a nitro group onto the butyl chain, which could then serve as a handle for further chemical modifications, such as reduction to an amine or conversion to other functional groups.

Another theoretical strategy involves creating a precursor with a functional handle already in place. For example, one could synthesize the pyrimidine ring using a β-keto ester with a longer carbon chain containing a terminal double bond or a protected alcohol. After the formation of the pyrimidine core, this functionality could be elaborated into a variety of other groups, effectively diversifying the alkyl chain.

Starting β-Dicarbonyl CompoundResulting C4/C6 SubstituentSynthetic UtilityReference
Ethyl acetoacetateMethylProvides a simple alkyl substituent. wikipedia.org
Diethyl malonateHydroxy (tautomerizes to pyrimidone)Can be converted to a chloro group for further substitution. wikipedia.org
Ethyl 3-oxoheptanoateButylDirect introduction of the butyl chain.Analogous to wikipedia.org
Ethyl 4-cyano-3-oxobutanoateCyanomethylThe cyano group can be hydrolyzed or reduced.-
Ethyl 5-hexenoate-3-oneBut-3-en-1-ylThe terminal alkene allows for various additions and oxidations.-

Spectroscopic and Structural Elucidation of 4 Butyl 6 Chloro 2 Phenylpyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy serves as a powerful, non-destructive technique to probe the chemical environment of atomic nuclei within a molecule. For 4-Butyl-6-chloro-2-phenylpyrimidine, ¹H and ¹³C NMR are fundamental for elucidating the arrangement of atoms and the connectivity within the butyl and phenyl substituents, as well as the pyrimidine (B1678525) core.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are key to assigning each proton to its specific position in the molecule.

The protons of the butyl group are expected to exhibit characteristic signals in the upfield region of the spectrum. The terminal methyl (CH₃) group would likely appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups of the butyl chain would present as complex multiplets due to coupling with their neighboring protons. The methylene group directly attached to the pyrimidine ring is expected to be the most downfield of the butyl protons due to the electron-withdrawing effect of the heterocyclic ring.

The protons of the phenyl group, being in an aromatic system, will resonate in the downfield region. Their specific chemical shifts and splitting patterns will depend on the electronic effects of the pyrimidyl substituent. The protons ortho to the pyrimidine ring are expected to be the most deshielded.

The single proton on the pyrimidine ring itself would appear as a distinct singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the presence of the two nitrogen atoms and the chloro and phenyl substituents.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Pyrimidine-H57.0 - 7.5Singlet (s)
Phenyl-H (ortho)8.0 - 8.5Multiplet (m)
Phenyl-H (meta, para)7.3 - 7.8Multiplet (m)
Butyl-CH₂ (α to pyrimidine)2.8 - 3.2Triplet (t)
Butyl-CH₂1.6 - 2.0Multiplet (m)
Butyl-CH₂1.3 - 1.6Multiplet (m)
Butyl-CH₃0.8 - 1.1Triplet (t)

Note: These are predicted values and actual experimental values may vary.

Carbon-13 (¹³C) NMR Elucidation of Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As proton-decoupled spectra are typically acquired, each unique carbon atom generally appears as a single line.

The carbon atoms of the pyrimidine ring are expected to resonate at significantly different chemical shifts due to the influence of the nitrogen atoms and the substituents. The carbon atom bonded to the chlorine (C6) and the carbon atom bonded to the phenyl group (C2) would be particularly deshielded. The carbon bearing the butyl group (C4) and the remaining pyrimidine carbon (C5) will also have distinct chemical shifts.

The carbon atoms of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the carbon attached to the pyrimidine ring) showing a characteristic shift. The ortho, meta, and para carbons will also have distinct signals. The carbon atoms of the butyl chain will be found in the aliphatic region of the spectrum, with the carbon alpha to the pyrimidine ring being the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyrimidine-C2160 - 165
Pyrimidine-C4165 - 170
Pyrimidine-C6158 - 162
Pyrimidine-C5115 - 120
Phenyl-C (ipso)135 - 140
Phenyl-C (ortho, meta, para)125 - 135
Butyl-C (α to pyrimidine)35 - 40
Butyl-C25 - 35
Butyl-C20 - 25
Butyl-C10 - 15

Note: These are predicted values and actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY experiment would reveal the coupling relationships between protons, allowing for the tracing of the proton network within the butyl chain and the phenyl ring. For instance, correlations would be observed between the adjacent methylene groups of the butyl chain.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound (C₁₄H₁₅ClN₂) can be calculated and compared with the experimentally determined value to confirm its elemental composition. The presence of chlorine would be evident from the characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+).

Fragmentation Patterns and Structural Information

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information by revealing the weaker bonds and stable fragments.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic and Crystallographic Data

A thorough investigation into the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature and databases concerning its detailed spectroscopic and structural properties. Despite its identification with the CAS number 1708199-15-8 and its listing by chemical suppliers, specific experimental data from Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and X-ray crystallography are not available in the public domain. Consequently, a detailed elucidation of its functional groups, electronic properties, and solid-state structure, as requested, cannot be compiled at this time.

While the synthesis and characterization of related pyrimidine derivatives have been documented, a direct and detailed analytical study of this compound itself appears to be unpublished or contained within proprietary databases. The absence of this foundational data prevents a comprehensive discussion of its vibrational modes, electronic transitions, and the precise three-dimensional arrangement of its atoms in a crystalline state.

Further research and publication of the spectroscopic and crystallographic data for this compound are necessary to enable a complete scientific profile of this compound. Without such data, any discussion on its molecular structure and properties would be purely speculative and fall outside the scope of a scientifically rigorous article.

Reaction Mechanisms and Transformation Pathways of 4 Butyl 6 Chloro 2 Phenylpyrimidine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyrimidines. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a stabilized intermediate, known as a Meisenheimer complex, before the leaving group is expelled. youtube.com The electron-withdrawing nitrogen atoms of the pyrimidine (B1678525) ring are crucial for stabilizing the negative charge of this intermediate, thereby facilitating the substitution. bhu.ac.inyoutube.com For 4-butyl-6-chloro-2-phenylpyrimidine, the chlorine atom at the C-6 position is activated for displacement by various nucleophiles.

The most common reaction involving this compound is the direct nucleophilic substitution of the chlorine atom at the C-6 position. This position is activated towards SNAr because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the adjacent ring nitrogen at position 1. bhu.ac.inbaranlab.org

The mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral, negatively charged intermediate.

Elimination of the Leaving Group: The aromatic system is restored through the expulsion of the chloride ion, which is a good leaving group.

This direct substitution pathway is highly efficient for a wide range of nucleophiles, leading to a diverse array of 6-substituted-4-butyl-2-phenylpyrimidine derivatives.

Table 1: Examples of Direct SNAr Reactions at the C-6 Position

NucleophileReagent ExampleProduct Class
AlkoxideSodium methoxide (B1231860) (NaOCH₃)6-Alkoxy-4-butyl-2-phenylpyrimidine
AmineAmmonia (B1221849) (NH₃), primary/secondary amines6-Amino-4-butyl-2-phenylpyrimidine
ThiolateSodium thiophenoxide (NaSPh)6-Thioether-4-butyl-2-phenylpyrimidine
CyanideSodium cyanide (NaCN)4-Butyl-2-phenylpyrimidine-6-carbonitrile

Cine substitution is a type of nucleophilic substitution where the incoming group takes a position adjacent to the one vacated by the leaving group. While less common than direct SNAr for activated halopyrimidines, it can occur under specific conditions, often involving strong bases. One documented instance involves the reaction of 6-bromo-1,2,4-triazolo[1,5-a]pyrimidine with indoles, demonstrating that such pathways are possible in related heterocyclic systems. rsc.org

For this compound, a hypothetical cine substitution could proceed through a hetaryne intermediate, although this is generally less favored than the SNAr mechanism. The process would involve:

Deprotonation at the C-5 position by a very strong base.

Elimination of the chloride ion to form a short-lived, highly reactive pyrimidine intermediate.

Addition of a nucleophile to either C-5 or C-6 of the hetaryne, followed by protonation to yield the final product.

This pathway would result in a mixture of the direct substitution product and the cine substitution product (where the nucleophile is at the C-5 position).

The SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a distinct pathway for nucleophilic substitution in heterocyclic compounds, particularly with strong nucleophiles like amide ions. wikipedia.orgacs.org This mechanism has been extensively studied in the context of pyrimidine chemistry. researchgate.net

In the case of a substituted pyrimidine like this compound, the reaction with a potent nucleophile such as potassium amide (KNH₂) in liquid ammonia could initiate the ANRORC pathway. researchgate.net The mechanism is characterized by the initial attack of the nucleophile, leading to the opening of the pyrimidine ring to form an open-chain intermediate, which then re-cyclizes to form the product. wikipedia.org A key feature of this mechanism is that it can result in a "ring transformation," where the original ring atoms are rearranged in the final product. acs.org

Table 2: General Steps of the SN(ANRORC) Mechanism for a Halogenated Pyrimidine

StepDescription
1. Addition The nucleophile (e.g., NH₂⁻) adds to an electrophilic carbon of the pyrimidine ring, often at a position other than the one bearing the leaving group (e.g., C-2 or C-4). wikipedia.org
2. Ring Opening The pyrimidine ring cleaves, typically between a nitrogen and the carbon attacked by the nucleophile, to form an open-chain intermediate. researchgate.net
3. Ring Closure The open-chain intermediate undergoes an intramolecular cyclization to form a new pyrimidine ring. This step may involve a different nitrogen atom than the one in the original ring structure. acs.org

This pathway competes with the standard SNAr mechanism, and the predominant route is influenced by the substrate, nucleophile, and reaction conditions. researchgate.net

Rearrangement Reactions and Tautomeric Equilibria in Pyrimidine Systems

Pyrimidine derivatives can undergo various rearrangement reactions and exist in different tautomeric forms, which significantly influences their chemical and biological properties. researchgate.net

Thermal rearrangements in pyrimidine systems can lead to significant structural changes. researchgate.net These reactions often require high energy input and can involve the migration of substituents or a reorganization of the heterocyclic ring itself. For instance, isopyrimidines have been shown to rearrange to the more stable pyrimidine structure. rsc.org While specific studies on the thermal rearrangement of this compound are not prevalent, general principles suggest that under thermal stress, side-chain migrations or more complex skeletal rearrangements could potentially occur.

Tautomerism is a critical phenomenon in pyrimidine chemistry, most notably the keto-enol and amino-imino tautomerism. researchgate.netresearchgate.net The parent compound, this compound, does not have the functional groups necessary for this type of isomerism. However, its derivatives, formed via the SNAr reactions described above, are prime candidates for tautomeric equilibria.

For example, if the C-6 chloro group is replaced by a hydroxyl or amino group, the resulting products can exist as mixtures of tautomers.

Hydroxy Derivatives (Keto-Enol Tautomerism): The product, 4-butyl-6-hydroxy-2-phenylpyrimidine, can exist in equilibrium with its keto tautomer, 4-butyl-2-phenyl-6(1H)-pyrimidinone. The equilibrium position is highly dependent on factors like the solvent and pH. nih.govchemicalbook.com

Amino Derivatives (Amino-Imino Tautomerism): Similarly, 4-butyl-6-amino-2-phenylpyrimidine can exist in equilibrium with its imino tautomer, 4-butyl-6-imino-2-phenyl-1,6-dihydropyrimidine. Spectroscopic and computational studies on similar systems confirm that the amino form is generally more stable. researchgate.net

The ability to control and understand these tautomeric states is crucial, as different tautomers can exhibit distinct reactivity and intermolecular interactions. nih.gov

Table 3: Potential Tautomeric Equilibria in Derivatives

DerivativeTautomeric FormsEquilibrium Type
4-butyl-6-hydroxy-2-phenylpyrimidineHydroxy (enol) <=> Pyrimidinone (keto)Keto-Enol
4-butyl-6-amino-2-phenylpyrimidineAmino <=> IminoAmino-Imino

Cleavage Reactions and Degradation Pathways

The stability of the pyrimidine ring in this compound derivatives is not absolute. Under specific conditions, the ring can undergo cleavage, or attached functional groups, such as amides, can be hydrolyzed. These reactions are critical for understanding the metabolic fate of pyrimidine-based drugs and for the synthetic manipulation of these heterocycles.

While no specific studies on amide cleavage for derivatives of this compound are available, the general principles of amide hydrolysis can be applied. Amide bonds, although generally stable, can be cleaved under acidic or basic conditions, or enzymatically.

In the context of pyrimidine-containing molecules, the electronic nature of the pyrimidine ring can influence the reactivity of an attached amide group. For instance, the pyrimidine ring can act as an electron-withdrawing group, which may affect the electron density on the amide carbonyl and its susceptibility to nucleophilic attack.

Research on other substituted pyrimidines provides insights into potential amide cleavage pathways. For example, studies on 2,4,6-trisubstituted pyrimidines have explored their synthesis and biological activities, which inherently depend on the stability of their constituent bonds, including any amide linkages that might be present nih.gov. The synthesis of pyrimidine derivatives often involves the formation of amide bonds, and the reversal of this process, amide cleavage, can be a key degradation pathway nih.gov.

The conditions for amide cleavage can vary widely. For instance, hydrazinolysis, accelerated by ammonium (B1175870) salts, has been shown to cleave unactivated amide bonds under relatively mild conditions (50-70 °C) researchgate.net. This method has a broad substrate scope and could potentially be applied to amide derivatives of this compound.

Table 1: General Conditions for Amide Bond Cleavage

MethodReagentsConditionsApplicability
Acid HydrolysisStrong acid (e.g., HCl, H₂SO₄), WaterHigh temperatureGeneral, but can be harsh
Base HydrolysisStrong base (e.g., NaOH, KOH), WaterHigh temperatureGeneral, can lead to side reactions
Enzymatic CleavageAmidases, ProteasesPhysiological pH and temperatureSpecific to enzyme recognition sites
HydrazinolysisHydrazine (B178648), Ammonium salt50-70 °CBroad scope for unactivated amides researchgate.net

It is important to note that the steric hindrance provided by the butyl group at the 4-position and the phenyl group at the 2-position of the pyrimidine ring could influence the rate of amide cleavage by sterically hindering the approach of a nucleophile to the amide carbonyl.

The pyrimidine ring itself can be cleaved under certain nucleophilic conditions, often leading to acyclic intermediates that can sometimes recyclize to form new heterocyclic systems. The susceptibility of the pyrimidine ring to nucleophilic attack is a key factor in these transformations.

Studies on other chloropyrimidines have shown that the ring can be opened. For example, 4-(substituted amino)-6-chloropyrimidines bearing an electron-withdrawing group at the 5-position are cleaved by dilute sodium hydroxide (B78521) to yield tetrasubstituted olefins rsc.org. While this compound lacks an activating group at the 5-position, this demonstrates the principle of ring cleavage initiated by nucleophilic attack.

A new type of recyclization, termed C-C recyclization, has been reported for substituted 4-methyl-5-ethoxycarbonyl- and 4-amino-5-ethoxycarbonyl-pyrimidines upon treatment with alkali. In this process, the nucleophile cleaves the pyrimidine ring at the N(3)-C(4) bond, and after rotation around the C(5)-C(6) bond, a new cyclization occurs nih.gov. The presence of the chloro group at the 6-position of this compound makes the C(6) and C(4) positions susceptible to nucleophilic attack, which could initiate such ring-opening events.

Another relevant transformation is the Kost-Sagitullin rearrangement, which involves the transformation of pyrimidine derivatives into pyridines. This rearrangement is mechanistically close to the Dimroth rearrangement and has been studied for various pyrimidine systems nih.govresearchgate.net. It typically involves the opening of the pyrimidine ring and subsequent recyclization. For quaternized pyrimidinium salts, ring opening at the N(1)-C(6) bond can occur, followed by recyclization researchgate.net.

The degradation of naturally occurring pyrimidines like uracil (B121893) and thymine (B56734) proceeds through ring opening. For instance, the reductive pathway involves the initial reduction of the pyrimidine ring, followed by hydrolytic ring opening by dihydropyrimidinase pharmacy180.comcreative-proteomics.comumich.edu. While the substitution pattern of this compound is different, these biological pathways highlight the inherent potential for pyrimidine ring cleavage.

Table 2: Examples of Pyrimidine Ring Transformations

Starting Pyrimidine DerivativeReagents/ConditionsTransformationReference
4-(Substituted amino)-6-chloropyrimidines with 5-EWGDilute NaOHRing cleavage to tetrasubstituted olefins rsc.org
4-Methyl-5-ethoxycarbonylpyrimidinesAlkaliC-C recyclization to 4-hydroxy-5-acetylpyrimidines nih.gov
4-Amino-2-benzyl-1-methyl-5-ethoxycarbonylpyrimidinium iodideAlcoholic methylamineRing opening and recyclization researchgate.net
Uracil/ThymineDihydropyrimidine dehydrogenase, DihydropyrimidinaseReductive degradation and ring opening pharmacy180.comcreative-proteomics.comumich.edu

The phenyl group at the 2-position and the butyl group at the 4-position will sterically and electronically influence which, if any, of these ring-opening and recyclization pathways are viable for derivatives of this compound. The electron-withdrawing nature of the phenyl group can affect the electron density of the pyrimidine ring, while the butyl group adds steric bulk.

Computational and Theoretical Investigations of 4 Butyl 6 Chloro 2 Phenylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity, which are crucial for the rational design of new materials and chemical entities.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Despite a thorough search, no published studies presenting the results of DFT calculations for the molecular geometry and stability of 4-Butyl-6-chloro-2-phenylpyrimidine were identified. Therefore, specific data on its optimized bond lengths, bond angles, and conformational analysis are not available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (HOMO-LUMO gap) are critical descriptors of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

No specific FMO analysis for this compound has been reported in the available literature. Consequently, data on its HOMO-LUMO energies, the HOMO-LUMO gap, and the resulting predictions of its electrophilic and nucleophilic sites are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. NBO analysis provides a detailed picture of the Lewis-like chemical bonding and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

A search of scientific databases yielded no studies that have performed an NBO analysis on this compound. As a result, there is no available data on the charge distribution, hyperconjugative interactions, or bond character for this specific compound.

Spectroscopic Property Predictions via Computational Methods

Computational methods are also widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra or in the identification of unknown compounds.

Simulated NMR Spectra and Vibrational Frequencies

Theoretical calculations, often using DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) of a molecule. These simulations are valuable tools for confirming the structure of a synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for NMR predictions.

No computational studies reporting the simulated NMR spectra or vibrational frequencies for this compound could be located. Therefore, theoretical data for its characteristic chemical shifts and vibrational modes are not available for comparison with potential experimental data.

UV-Vis Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved.

There are no published computational studies that present a predicted UV-Vis absorption spectrum for this compound. Information regarding its expected absorption maxima and the corresponding electronic transitions is therefore not available.

In the realm of modern drug discovery and materials science, computational and theoretical chemistry have emerged as indispensable tools for predicting and understanding the behavior of molecules at an atomic level. For a compound such as this compound, these in silico methods provide profound insights into its potential biological activity, conformational dynamics, and stability. By simulating molecular interactions and behaviors, researchers can prioritize synthetic efforts, interpret experimental results, and design novel derivatives with enhanced properties. The following sections delve into the specific computational techniques used to investigate this compound and its analogues.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by examining studies on analogous 2-phenylpyrimidine (B3000279) derivatives. For instance, research on 2-phenylpyrimidine analogues as selective inhibitors of phosphodiesterase 4B (PDE4B) showcases the power of this approach. In such studies, the crystal structure of the target protein is used as a receptor, and the ligands are docked into its active site.

The docking process reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-target complex. For a molecule like this compound, the butyl group would likely engage in hydrophobic interactions within a corresponding pocket of the active site. The chloro substituent could participate in halogen bonding or other specific interactions, while the phenyl and pyrimidine (B1678525) rings could form crucial pi-pi stacking or pi-cation interactions with aromatic residues of the protein.

The results of molecular docking are typically presented in a table that includes the docking score, which estimates the binding free energy, and a list of the interacting amino acid residues. A lower docking score generally indicates a more favorable binding affinity.

Table 1: Illustrative Molecular Docking Results for a 2-Phenylpyrimidine Analogue with a Hypothetical Protein Target

LigandDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Analogue A-9.8PHE340, TRP336Pi-Pi Stacking
Analogue A-9.8LEU345, ILE350Hydrophobic
Analogue A-9.8GLN369Hydrogen Bond
Analogue B-8.5PHE340Pi-Pi Stacking
Analogue B-8.5VAL333, ALA346Hydrophobic

This table is illustrative and based on typical data from molecular docking studies of similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule and the assessment of the stability of a ligand-protein complex.

For this compound, MD simulations can be employed to understand the flexibility of the butyl chain and the rotational freedom around the bond connecting the phenyl and pyrimidine rings. These simulations can reveal the most stable conformations of the molecule in a given environment, such as in solution or within a protein's binding site.

When applied to a ligand-target complex, MD simulations can validate the binding pose predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound or if it dissociates. Key metrics monitored during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

A stable binding is often characterized by a low and converging RMSD value for the ligand throughout the simulation. Furthermore, the persistence of key intermolecular interactions observed in the initial docking pose can be tracked over the simulation time.

Table 2: Illustrative Molecular Dynamics Simulation Data for a Ligand-Protein Complex

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Key Hydrogen Bonds Maintained (%)
00.00.0100
101.21.595
201.31.692
301.41.593
401.31.794
501.41.693

This table is illustrative and represents typical data obtained from MD simulations of a ligand-protein complex.

Advanced Derivatives and Functional Analogs of 4 Butyl 6 Chloro 2 Phenylpyrimidine

Design Principles for Novel Pyrimidine (B1678525) Analogs

The rational design of novel analogs of 4-Butyl-6-chloro-2-phenylpyrimidine is rooted in established medicinal chemistry principles. These strategies aim to create new chemical entities with potentially improved characteristics by altering specific molecular features of the parent scaffold.

Bioisosteric Replacements in the this compound Scaffold

Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of analog design. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements can be considered for the butyl group, the chloro substituent, and even within the phenyl ring to fine-tune the molecule's properties.

The butyl group at the 4-position offers a site for modification to influence lipophilicity and metabolic stability. For instance, it could be replaced by other alkyl groups, cycloalkyl moieties like a cyclopropyl (B3062369) group, or ether-containing chains to modulate polarity. scbt.com The introduction of heteroatoms into an alkyl chain is a known strategy to decrease lipophilicity and potentially block sites of metabolism. nih.gov

The chloro atom at the 6-position is a versatile handle for bioisosteric replacement. It can be substituted with other halogens, such as fluorine, or with non-classical isosteres like a methyl or trifluoromethyl group. nih.gov The replacement of a chlorine atom with a methyl group, for example, can impact the electronic nature and reactivity of the pyrimidine ring. nih.gov Furthermore, a cyano group can also serve as a bioisostere for a halogen. nih.gov Such modifications can influence the molecule's interaction with biological targets and its metabolic fate. cambridgemedchemconsulting.com

Original Group Potential Bioisosteric Replacement Rationale for Replacement
4-ButylCyclopropyl, MethoxyethylModulate lipophilicity, improve metabolic stability
6-ChloroMethyl, Trifluoromethyl, CyanoAlter electronic properties, influence reactivity and metabolism
2-PhenylPyridyl, ThienylModify overall shape, electronics, and hydrogen bonding potential

Scaffold Hopping and Molecular Editing Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. acs.org For this compound, this could involve replacing the phenylpyrimidine core with other bicyclic or heterocyclic systems.

One approach is to "hop" from the phenylpyrimidine scaffold to a related fused heterocyclic system, such as a purine (B94841) or a pyrazolo[1,5-a]pyrimidine. nih.gov This can lead to novel chemical entities with different intellectual property landscapes and potentially improved pharmacological profiles. For example, the replacement of a pyrimidine with an imidazo[1,2-a]pyrimidine (B1208166) has been shown to be well-tolerated in some contexts, leading to either slightly reduced or enhanced binding affinity depending on other substituents. nih.gov Conversely, replacing a triazolopyrimidine core with a triazolo[1,5-a]pyridine can lead to a significant reduction in activity, highlighting the critical role of the pyrimidine nitrogen atoms for biological interactions in some systems. nih.gov

Molecular editing strategies can also be employed to deconstruct and reconstruct the pyrimidine ring, allowing for diversification at different positions. This can involve transforming the pyrimidine into an intermediate that can then be used to synthesize a variety of other heterocyclic analogs. google.com Such strategies offer a way to access novel chemical space that might be difficult to reach through traditional synthetic routes.

Original Scaffold Potential Hopped Scaffold Potential Outcome
2-Phenylpyrimidine (B3000279)Imidazo[1,2-a]pyrimidineMaintained or altered biological activity, novel chemical space
2-PhenylpyrimidinePyrazolo[1,5-a]pyrimidineAltered biological activity, exploration of different binding modes
2-PhenylpyrimidineTriazolo[1,5-a]pyridinePotentially reduced activity, highlights importance of pyrimidine nitrogens

Pyrimidine-Containing Hybrid Molecules and Conjugates

The this compound scaffold can be integrated into larger molecular assemblies to create hybrid molecules and conjugates with unique properties and functionalities.

Incorporation into Polyheterocyclic Systems

The reactive chloro group at the 6-position of the pyrimidine ring serves as a key functional handle for the synthesis of fused polyheterocyclic systems. By reacting with appropriate bifunctional nucleophiles, the pyrimidine ring can be annulated to form more complex structures.

A common strategy involves the reaction of chloropyrimidines with hydrazine (B178648) or its derivatives to form hydrazinopyrimidines. These intermediates can then undergo cyclization with various reagents to yield fused triazole rings, leading to the formation of triazolopyrimidines. nih.govnih.gov For example, a 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be converted to the corresponding hydrazinyl derivative, which then serves as a precursor for pyrazolo-triazolopyrimidine systems. nih.gov

Similarly, the chloro substituent can be displaced by other nucleophiles to initiate cyclization reactions that lead to the formation of other fused heterocyclic rings, such as pyrazolo[3,4-d]pyrimidines. nih.govorganic-chemistry.org The synthesis of these fused systems is of significant interest as they are often found in biologically active molecules. nih.govorganic-chemistry.org The specific nature of the resulting polyheterocyclic system depends on the starting materials and the reaction conditions employed.

Starting Pyrimidine Derivative Reaction Partner Resulting Fused Heterocycle
4-Chloro-2-phenylpyrimidine derivativeHydrazine derivativeTriazolo[4,3-c]pyrimidine derivative
4-Chloro-2-phenylpyrimidine derivativeAmine-containing heterocycleFused polyheterocyclic system

Pyrimidine-Metal Complexes and Coordination Arrays

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons that can coordinate with metal ions, making the molecule a potential ligand for the formation of metal complexes and coordination arrays. The 2-phenyl substituent can also be functionalized with chelating groups to enhance the coordinating ability of the molecule.

For instance, the introduction of a terpyridine moiety, which is a strong chelating agent, onto the phenyl group would create a ligand capable of forming stable complexes with various transition metals, such as iron(II). nih.gov The resulting metal complexes can exhibit interesting photophysical and electrochemical properties, and they have been explored for applications in areas such as catalysis and materials science.

The coordination of pyrimidine-containing ligands to metal centers can lead to the formation of discrete mononuclear or polynuclear complexes, or extended coordination polymers. The final structure of the metal complex is influenced by the nature of the metal ion, the substituents on the pyrimidine ligand, and the reaction conditions. The study of such complexes provides insights into the coordination chemistry of substituted pyrimidines and opens avenues for the development of new functional materials. mdpi.com

Ligand Metal Ion Potential Complex Type
2-(Terpyridin-4'-yl)phenyl-4-butyl-6-chloropyrimidineIron(II)Mononuclear or polynuclear complex
Functionalized 2-phenylpyrimidineVarious transition metalsCoordination polymer

Interdisciplinary Research Perspectives and Potential Applications of 4 Butyl 6 Chloro 2 Phenylpyrimidine Chemistry

Chemical Biology and Probe Development Utilizing Pyrimidine (B1678525) Scaffolds

The pyrimidine scaffold is a cornerstone in chemical biology and the design of molecular probes due to its inherent biological relevance and chemical versatility. tandfonline.com Many pyrimidine derivatives are synthesized for their potential to interact with a wide range of biological targets, including enzymes and receptors. gsconlinepress.com The structural similarity of the pyrimidine core to natural purines and pyrimidines allows these synthetic compounds to function as mimics or antagonists in various cellular processes. researchgate.net

Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are of particular interest as they are isosteres of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), a universal energy currency and signaling molecule in cells. nih.gov This mimicry enables them to bind to the ATP-binding sites of enzymes, particularly protein kinases, making them valuable frameworks for developing enzyme inhibitors and fluorescent probes to study kinase activity and signaling pathways. tandfonline.comnih.gov The adaptability of the pyrimidine ring allows for the straightforward introduction of various functional groups, which can modulate binding affinity, selectivity, and photophysical properties, essential for creating effective and specific biological probes. rsc.org The development of such tools is critical for elucidating complex biological processes and for the discovery of new therapeutic targets. nih.govnih.gov

Materials Science Applications of Pyrimidine Derivatives

The unique electronic properties of the pyrimidine ring make it an attractive component in the design of advanced functional materials. researchgate.net As an electron-deficient aromatic system, the pyrimidine nucleus is particularly useful as an electron-accepting part in π-conjugated structures, which are fundamental to many optical and electronic materials. researchgate.net

Pyrimidine derivatives have been extensively investigated for their luminescent properties and applications in devices like organic light-emitting diodes (OLEDs). researchgate.net The fluorescence characteristics of these compounds can be systematically tuned by altering the substituents on the pyrimidine ring. This modification influences the intramolecular charge transfer (ICT) processes that are often responsible for their light-emitting properties. researchgate.net

For instance, studies on various pyrimidine-based systems have demonstrated a wide range of emission profiles. nih.govacs.org The introduction of donor groups, such as a dimethylamino group, can lead to strong, red-shifted fluorescence and solvatochromism, where the emission color changes with solvent polarity. acs.org Conversely, other derivatives may exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the solid state, making them suitable for bioimaging applications. nih.gov The fluorescence quantum yield, a measure of emission efficiency, is highly dependent on the molecular structure, including the nature of substituents and the presence of chelating atoms like boron. acs.orgnih.gov

Compound ClassKey Structural FeatureObserved Fluorescence PropertiesReference(s)
Pyrimidine Mono-boron Complexes β-iminoenolate ligands on pyrimidineWeak fluorescence in solution (Φf = 0.02), stronger in solid state (Φf up to 0.20). Solvatochromism observed with donor groups. acs.org
CF₃-Substituted Pyrimidines Push-pull systems with CF₃ groupsModerate quantum yields (up to 0.33 in solution). Exhibit aggregation-induced emission (AIE), useful for bioimaging. nih.gov
Pyrazolo[1,5-a]pyrimidines Fused N-heterocyclic systemHigh quantum yields in various solvents and excellent photostability. Properties are tunable via functionalization. rsc.org
Pyrimidine (6-4) Pyrimidone Photoadducts Dimer formed via UV-induced reactionFluorescence quantum yield (Φf) is structure-dependent, ranging from 0.03 to 0.21. nih.gov

The reactivity of substituted pyrimidines, such as 4-Butyl-6-chloro-2-phenylpyrimidine, makes them valuable chemical intermediates for synthesizing more complex functional materials. The chlorine atom at the 6-position is a reactive site, allowing for nucleophilic substitution reactions. This enables the "splicing" of the pyrimidine core with other molecular fragments to create novel structures with desired properties. nih.gov

This strategy has been effectively used to combine the phenylpyrimidine moiety from known active compounds with other functional groups to generate libraries of new derivatives. nih.govmdpi.com For example, using the closely related compound fenclorim (4,6-dichloro-2-phenylpyrimidine) as a starting scaffold, researchers have synthesized series of new molecules for agrochemical and pharmaceutical screening. nih.govresearchgate.net The ability to readily modify the pyrimidine core makes compounds like this compound versatile building blocks for the rational design and synthesis of advanced materials with tailored optical, electronic, or biological functions. novapublishers.com

Agrochemical Research Applications

Pyrimidine derivatives are a well-established class of compounds in agrochemical research, with commercial products used as fungicides, insecticides, and herbicides. nih.govmdpi.com The structural backbone of this compound is closely related to known agrochemically active molecules, suggesting its potential in this field.

One of the most significant applications of 2-phenylpyrimidine (B3000279) derivatives in agriculture is as herbicide safeners. Safeners are compounds applied in combination with a herbicide to protect crops from injury without reducing the herbicide's effectiveness against target weeds. mdpi.comresearchgate.net The commercial safener fenclorim is 4,6-dichloro-2-phenylpyrimidine, a direct structural analog of this compound. nih.govmdpi.com

Fenclorim is used to protect rice from injury by chloroacetanilide herbicides. mdpi.comresearchgate.net Its mechanism involves enhancing the expression of detoxifying enzymes in the crop, such as glutathione (B108866) S-transferases (GSTs), which rapidly metabolize the herbicide. mdpi.com Research has focused on synthesizing analogs of fenclorim to discover new compounds with improved safening activity or a broader spectrum of use. nih.govmdpi.com For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and showed excellent safening activities, in some cases significantly better than fenclorim itself. nih.govepa.gov The synthesis of an amide derivative of fenclorim also yielded a compound with a protective effect on rice seedlings comparable to the parent molecule. researchgate.net These studies demonstrate that modification of the fenclorim skeleton is a promising strategy for developing new and improved herbicide safeners.

Lead CompoundModification StrategyResulting Compound ClassKey FindingReference(s)
Fenclorim Splicing phenoxy group from azoxystrobin (B1666510) onto the phenylpyrimidine core.4-chloro-6-substituted phenoxy-2-phenylpyrimidinesSome derivatives exhibited significantly improved safening activity compared to fenclorim. nih.govepa.gov
Fenclorim Insertion of an amide group between the pyrimidine and phenyl rings.N-(4,6-dichloropyrimidine-2-yl)benzamideShowed a protective effect on rice seedlings similar to fenclorim. mdpi.comresearchgate.net

Beyond crop protection, certain pyrimidine derivatives have been shown to act as plant growth regulators, directly promoting plant development and productivity. rajpub.combotanyjournals.com Studies have demonstrated that applying low concentrations of specific pyrimidine derivatives can positively influence various growth parameters in important crops like wheat, sorghum, and pea. rajpub.combotanyjournals.comresearchgate.net

These compounds can exhibit both auxin-like and cytokinin-like effects, which are critical for plant development processes such as cell division, elongation, and differentiation. botanyjournals.comresearchgate.net For example, treatment with pyrimidine derivatives has been shown to enhance the growth of both the shoot and root systems, increase plant biomass, and boost the content of photosynthetic pigments like chlorophylls (B1240455) and carotenoids. researchgate.netresearchgate.net The specific activity often depends on the substituents attached to the pyrimidine ring, indicating that these compounds can be tailored to achieve desired regulatory effects. rajpub.com

CropPyrimidine Derivative(s)Observed EffectsReference(s)
Wheat (Triticum aestivum)Unspecified pyrimidine derivativesPositive effect on the growth and development of both shoot and root systems. rajpub.com
Sorghum (Sorghum bicolor)Methyur, Kamethur (pyrimidine derivatives)Increased panicle length (by 3-50%) and fresh grain weight (by 8-38%). botanyjournals.com
Pea (Pisum sativum)Methyur, Kamethur, other new derivativesEnhanced shoot and root growth; increased content of chlorophylls and carotenoids. researchgate.net
Barley (Hordeum vulgare)Thioxopyrimidine derivativesIncreased shoot and root length, plant biomass, and photosynthetic pigment content. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Butyl-6-chloro-2-phenylpyrimidine in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (protective eyewear, gloves, lab coats) is mandatory to prevent dermal or ocular exposure. Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts. Post-experiment, segregate halogenated waste for professional disposal to minimize environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A typical approach involves nucleophilic substitution on pre-functionalized pyrimidine cores. For example, chlorination at the 6-position can be achieved using POCl₃, while Suzuki-Miyaura coupling introduces the phenyl group at the 2-position. Optimize reaction conditions (e.g., temperature, catalyst loading) via iterative DOE (Design of Experiments) to improve yield .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹). Purity assays (HPLC with UV detection at 254 nm) ensure ≥95% purity .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Molecular dynamics simulations can model solvent effects on reaction pathways. Validate predictions experimentally via kinetic studies and substituent scrambling experiments .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., ISO 17025). Use statistical tools like ANOVA to isolate batch effects or biological variability. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the regioselective functionalization of the pyrimidine ring in this compound?

  • Methodological Answer : Leverage steric and electronic effects: the 4-position is more reactive toward electrophiles due to electron-withdrawing Cl and phenyl groups. Use directing groups (e.g., sulfonamides) to control site selectivity. Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to minimize over-functionalization .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Perform controlled solubility studies using standardized solvents (e.g., USP-grade DMSO, ethanol) under inert atmospheres to exclude moisture. Compare results with Hansen solubility parameters. Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms that may influence solubility .

Experimental Design Considerations

Q. What controls are essential when evaluating the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Include negative controls (no catalyst) and positive controls (e.g., Pd(PPh₃)₄). Monitor for homocoupling byproducts via GC-MS. Use internal standards (e.g., tetradecane) to quantify conversion rates. Perform ICP-MS to rule out trace metal contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.